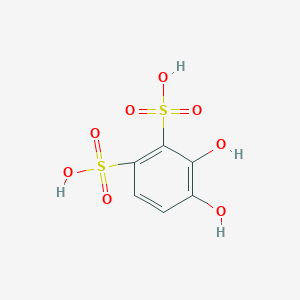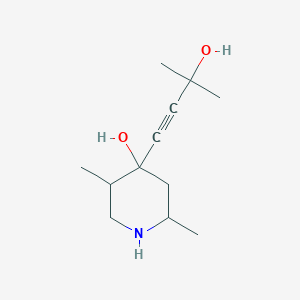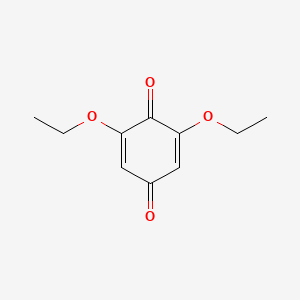
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoquinone, characterized by the presence of two ethoxy groups at the 2 and 6 positions on the cyclohexa-2,5-diene-1,4-dione ring. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione can be synthesized through the reaction of 1,4-benzenediol with ethanol under alkaline conditions. The reaction typically involves base catalysis, heating, and stirring to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the process.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinones depending on the substituent introduced.
Scientific Research Applications
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis and electron transfer reactions.
Biology: Investigated for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethoxycyclohexa-2,5-diene-1,4-dione involves its ability to act as an electrophilic center due to the presence of keto groups. These groups attract nucleophilic species, leading to various addition reactions. The compound can also interact with molecular targets such as enzymes and proteins, influencing cellular pathways and inducing effects like apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Dimethylcyclohexa-2,5-diene-1,4-dione: Contains methyl groups instead of ethoxy groups.
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Contains a phenyl group instead of ethoxy groups
Uniqueness
2,6-Diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific ethoxy substitutions, which influence its reactivity and applications. The ethoxy groups provide distinct electronic and steric properties, making it suitable for specific chemical reactions and industrial applications .
Properties
CAS No. |
25762-79-2 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O4/c1-3-13-8-5-7(11)6-9(10(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
KEPINQKIQUMGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C=C(C1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


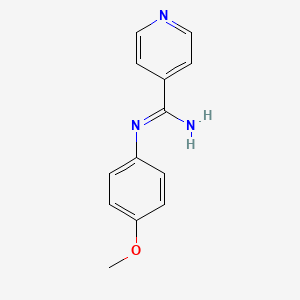
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
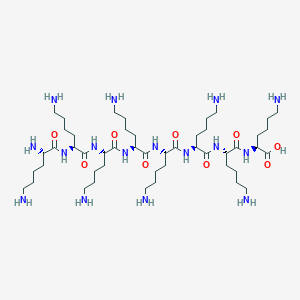
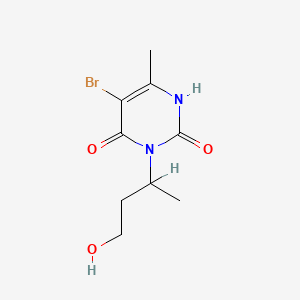
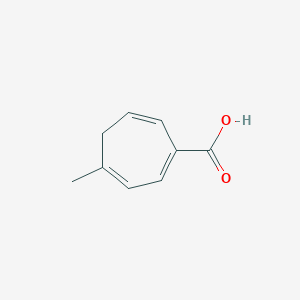

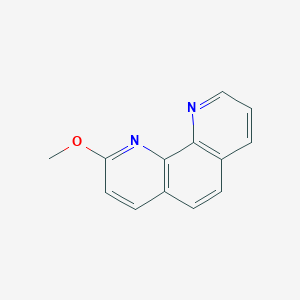
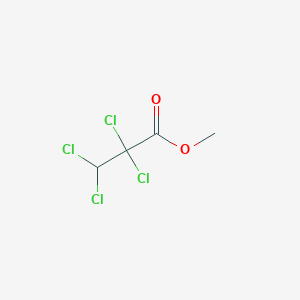
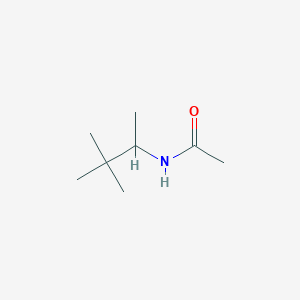
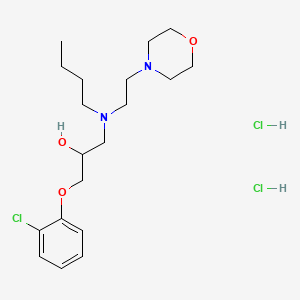
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
